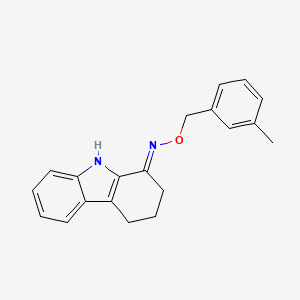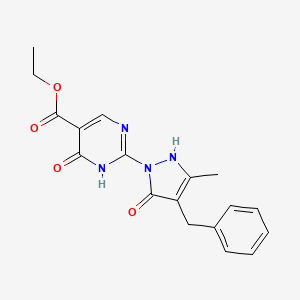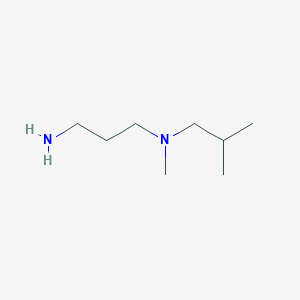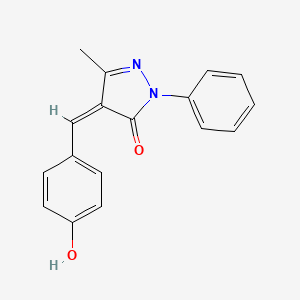
2,3,4,9-tetrahydro-1H-carbazol-1-one O-(3-methylbenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,3,4,9-tetrahydro-1H-carbazol-1-one” is a chemical compound with the molecular formula C12H11NO . It is also known by other names such as "1H-Carbazol-1-one, 2,3,4,9-tetrahydro-" .
Molecular Structure Analysis
The molecular structure of “2,3,4,9-tetrahydro-1H-carbazol-1-one” consists of 12 carbon atoms, 11 hydrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3,4,9-tetrahydro-1H-carbazol-1-one” include a molecular weight of 185.23 and a melting point of 164 - 165 degrees Celsius .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of “(1E)-N-[(3-methylphenyl)methoxy]-2,3,4,9-tetrahydro-1H-carbazol-1-imine” (also known as “2,3,4,9-tetrahydro-1H-carbazol-1-one O-(3-methylbenzyl)oxime”), focusing on six unique applications:
Pharmaceutical Development
This compound has shown potential in pharmaceutical development, particularly in the synthesis of novel drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Research has indicated its use in creating drugs with improved efficacy and reduced side effects .
Anticancer Research
Studies have explored the anticancer properties of this compound. It has been found to exhibit significant antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 cells . This makes it a promising candidate for developing new anticancer drugs.
Antimicrobial Applications
The compound has demonstrated antibacterial and antifungal properties. It has been effective against a range of bacterial and fungal pathogens, making it useful in developing new antimicrobial agents . This application is particularly important in the context of rising antibiotic resistance.
Neuroprotective Agents
Research has suggested that this compound could be used in developing neuroprotective agents. Its ability to interact with neural pathways and protect against neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases has been a focus of recent studies .
Green Chemistry and Catalysis
In the field of green chemistry, this compound has been used as a catalyst in various organic reactions. Its role in promoting environmentally friendly chemical processes, such as the synthesis of tetrahydrocarbazoles and indoles, highlights its importance in sustainable chemistry .
Photophysical Studies
The compound has been utilized in photophysical studies to understand its interactions with proteins and other biomolecules. Techniques like fluorescence spectroscopy and molecular docking have been employed to explore its binding properties and potential applications in bioimaging and diagnostics .
These applications demonstrate the versatility and potential of “(1E)-N-[(3-methylphenyl)methoxy]-2,3,4,9-tetrahydro-1H-carbazol-1-imine” in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!
Green asymmetric reduction of acetophenone derivatives Novel anti-cancer agents: design, synthesis, biological activity The Journey of 1-Keto-1,2,3,4-Tetrahydrocarbazole Based Constrained Photophysics of 5,7-dimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/2,3-dimethylindoles Synthesis, Structural Characterizations, and Quantum Chemical Investigations
Safety and Hazards
Propiedades
IUPAC Name |
(E)-N-[(3-methylphenyl)methoxy]-2,3,4,9-tetrahydrocarbazol-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-14-6-4-7-15(12-14)13-23-22-19-11-5-9-17-16-8-2-3-10-18(16)21-20(17)19/h2-4,6-8,10,12,21H,5,9,11,13H2,1H3/b22-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPZPVHAYAJHOT-ZBJSNUHESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CON=C2CCCC3=C2NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CO/N=C/2\CCCC3=C2NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,9-tetrahydro-1H-carbazol-1-one O-(3-methylbenzyl)oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496826.png)




![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2496834.png)
![4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine](/img/structure/B2496838.png)
![N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide](/img/structure/B2496839.png)
![2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2496840.png)




